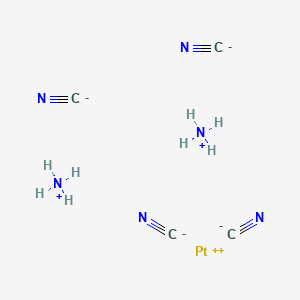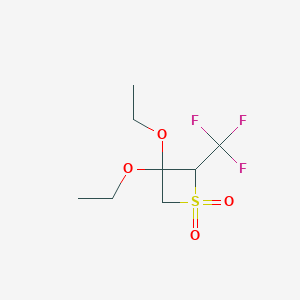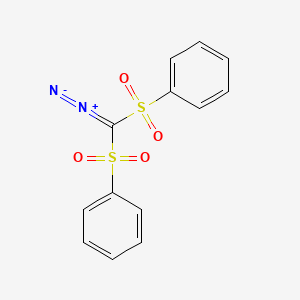
Bis(phenylsulfonyl) diazomethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(phenylsulfonyl) diazomethane is a diazo compound characterized by the presence of two phenylsulfonyl groups attached to a diazomethane moiety. This compound is known for its stability compared to other diazo compounds and has found applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(phenylsulfonyl) diazomethane can be synthesized through the reaction of carbonyl bromide azine with a sulfinic acid salt under anhydrous conditions. The reaction typically involves mixing the reactants at low temperatures (around -15°C) to room temperature (20-30°C) in the presence of a polar solvent such as acetonitrile or dimethylformamide .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures the maintenance of anhydrous conditions to prevent unwanted side reactions and optimize yield .
Chemical Reactions Analysis
Types of Reactions: Bis(phenylsulfonyl) diazomethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonylsulfenes.
Reduction: Reduction reactions can lead to the formation of sulfonium ylides.
Substitution: It participates in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: Sulfonylsulfenes.
Reduction: Sulfonium ylides.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
Bis(phenylsulfonyl) diazomethane has diverse applications in scientific research:
Chemistry: It is used in the synthesis of small ring systems and rearrangement reactions.
Biology: It serves as a reagent in the modification of biomolecules.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of bis(phenylsulfonyl) diazomethane involves the generation of reactive carbenes. These carbenes can insert into various chemical bonds, leading to the formation of new compounds. The molecular targets include electron-rich π-systems and nucleophilic centers .
Comparison with Similar Compounds
Ditosyldiazomethane: Similar in structure but with tosyl groups instead of phenylsulfonyl groups.
Sulfonium ylides: Compounds that also contain sulfonyl groups but differ in their reactivity and stability.
Uniqueness: Bis(phenylsulfonyl) diazomethane is unique due to its stability and versatility in various chemical reactions. Its ability to form stable ylides and participate in diverse transformations makes it a valuable reagent in synthetic chemistry .
Properties
CAS No. |
1886-74-4 |
|---|---|
Molecular Formula |
C13H10N2O4S2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
[benzenesulfonyl(diazo)methyl]sulfonylbenzene |
InChI |
InChI=1S/C13H10N2O4S2/c14-15-13(20(16,17)11-7-3-1-4-8-11)21(18,19)12-9-5-2-6-10-12/h1-10H |
InChI Key |
QFKJMDYQKVPGNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



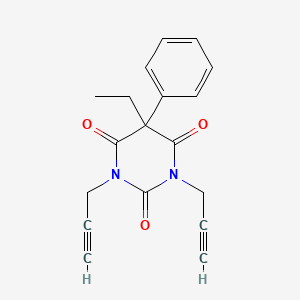
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol](/img/structure/B14747523.png)
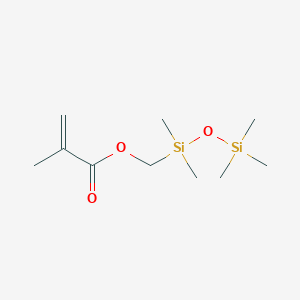
![2-{[(Benzyloxy)carbonyl]amino}phenyl acetate](/img/structure/B14747533.png)
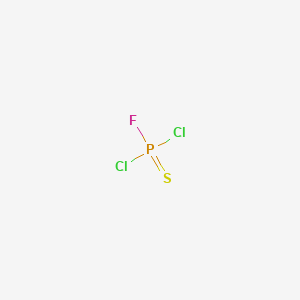
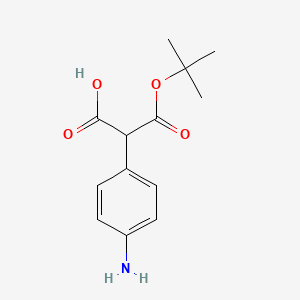
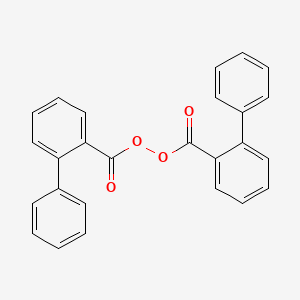
![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-12,13-dihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,1](/img/structure/B14747564.png)
